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Antifungal peptide 1

Cat. No.: B1578394
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Description

Global Significance of Fungal Pathogens in Academic Research

Fungal pathogens represent a significant and growing concern for global health, a fact that is increasingly reflected in the focus of academic research. frontiersin.orgresearchgate.net Fungi are a diverse group of organisms that can cause a wide range of diseases in humans, animals, and plants. exeter.ac.uk Globally, invasive fungal infections are estimated to cause approximately 3.8 million mortalities annually, with around 2.5 million of these deaths directly attributable to the infections. isid.org For instance, Candida infections affect 1.57 million people worldwide each year, leading to nearly 1 million deaths. isid.org Similarly, invasive aspergillosis affects over 2.1 million people annually with a high mortality rate. isid.org

The rise of drug-resistant fungal strains further complicates the landscape of fungal infections, making many existing treatments less effective. frontiersin.orgisid.org This has spurred the World Health Organization (WHO) to release its first-ever list of fungal "priority pathogens" to guide research, development, and public health actions. frontiersin.orgwho.int This list categorizes 19 fungal pathogens into critical, high, and medium priority groups based on their public health impact and the need for research and development. frontiersin.orgwho.int The critical group includes well-known pathogens like Candida albicans, Aspergillus fumigatus, Candida auris, and Cryptococcus neoformans. frontiersin.org The increasing prevalence of these pathogens, driven by factors like climate change and global trade, underscores the urgent need for continued and intensified research into novel antifungal agents. frontiersin.orgexeter.ac.uk

Historical Context of Antifungal Peptide Research and the Focus on "Antifungal Peptide 1"

The study of antimicrobial peptides (AMPs) dates back to 1922, but significant research interest in these molecules began in the 1980s. cabidigitallibrary.org A pivotal moment in antifungal peptide (AFP) research was the discovery of bacillomycin (B12659051) from Bacillus subtilis in 1948, which, unlike its predecessors, showed notable efficacy against fungal pathogens. oup.com This discovery ignited scientific curiosity and led to deeper investigations into AFPs. oup.com Over the decades, researchers have identified thousands of AMPs from various natural sources, with a substantial number exhibiting antifungal properties. frontiersin.orgoup.com As of 2020, over 1,133 AFPs were documented in the Antimicrobial Peptide Database. oup.com

Within this broad field, specific peptides have garnered significant attention. One such peptide is Musca domestica antifungal peptide-1 (MAF-1), isolated from the hemolymph of housefly (Musca domestica) larvae. nih.gov MAF-1 was identified as a novel insect antifungal peptide with a molecular weight of approximately 17 kDa. nih.gov Subsequent research focused on a synthetically derived, 26-amino acid fragment of MAF-1's carboxy-terminal functional domain, named MAF-1A. nih.gov This derivative, often the focus when discussing the research applications of "this compound," has demonstrated potent activity against a variety of Candida species, including drug-resistant strains. nih.gov The unique antifungal mechanism of MAF-1A has made it a subject of considerable research and clinical interest. nih.govresearchgate.net

Classification and Structural Diversity of Antifungal Peptides in Research

Antifungal peptides (AFPs) are a diverse group of molecules that can be classified based on several criteria, including their source, structure, and amino acid composition. frontiersin.orgfrontiersin.org

Classification by Source: AFPs are produced by a wide array of organisms as a first-line defense mechanism. frontiersin.org They can be broadly categorized based on their origin:

Microbial: Bacteria and fungi are significant sources of AFPs. For example, Bacillus species produce iturins, and fungi produce echinocandins. frontiersin.orgbbrc.in

Plant: Plants produce various AFPs, including defensins, chitinases, and glycine-rich peptides, to protect against fungal pathogens. frontiersin.orgmdpi.com

Invertebrate: Insects are a rich source of AFPs, such as cecropins and drosomycin. researchgate.net MAF-1, the parent molecule of this compound, is an example from this group. nih.gov

Vertebrate: Mammals, including humans, produce AFPs like defensins and cathelicidins as part of their innate immune system. researchgate.net

Classification by Structure: The structural diversity of AFPs is a key determinant of their function. They are generally classified into four main structural families: mdpi.comresearchgate.net

α-helical peptides: These peptides, such as magainin and LL-37, adopt a helical structure, particularly when interacting with microbial membranes. mdpi.com

β-sheet peptides: Characterized by the presence of antiparallel β-sheets stabilized by disulfide bonds. Defensins are a prominent example in this category. mdpi.com

α-helix and β-sheet peptides: These peptides contain both α-helical and β-sheet structures. mdpi.com

Non-αβ peptides: This group includes peptides with extended or cyclic structures that lack the typical α-helical or β-sheet conformations. They are often rich in specific amino acids. mdpi.com

Classification by Amino Acid Composition: Some AFPs are classified based on the prevalence of certain amino acids, which can influence their structure and function. frontiersin.org These include:

Glycine-rich peptides

Proline-rich peptides

Arginine-rich peptides

Histidine-rich peptides

Tryptophan-rich peptides

This multi-faceted classification system helps researchers to categorize and understand the vast array of AFPs and their potential applications.

Rationale for Advanced Research and Investigation of "this compound"

The primary driver for the advanced research and investigation of "this compound" (specifically its derivative, MAF-1A) is the urgent need for novel antifungal agents to combat the rising threat of drug-resistant fungal infections. nih.govresearchgate.net Existing antifungal drug classes, such as azoles, polyenes, and echinocandins, are limited, and resistance to these drugs is a growing problem. oup.combbrc.in

Antifungal peptides like MAF-1A are considered promising alternatives for several reasons:

Novel Mechanism of Action: MAF-1A exhibits a unique antifungal mechanism. Research indicates that it disrupts the fungal cell membrane and also enters the cell to interact with intracellular components like nucleic acids. nih.govresearchgate.net This dual-action approach may be less prone to the development of resistance compared to drugs with a single target.

Broad-Spectrum Activity: Studies have shown that MAF-1A is effective against a variety of clinically important Candida species, including strains that are resistant to conventional antifungal drugs. nih.gov

Potential to Overcome Resistance: As a component of the innate immune system, antimicrobial peptides are thought to be less susceptible to the development of microbial resistance. researchgate.net The unique mechanism of MAF-1A supports its potential to be effective against drug-resistant fungal strains. nih.gov

The identification and characterization of the unique antifungal mechanism of MAF-1A hold significant research and clinical importance. nih.govresearchgate.net Further investigation into its properties and interactions with fungal pathogens is crucial for the potential development of new and effective antifungal therapies.

Research Findings on this compound (MAF-1/MAF-1A)

Research AspectKey FindingsReferences
Origin Isolated from the hemolymph of Musca domestica (housefly) larvae. nih.gov
Parent Molecule (MAF-1) A novel antifungal peptide with a molecular weight of approximately 17 kDa. nih.gov
Active Derivative (MAF-1A) A linear, 26-amino acid synthetic peptide derived from the carboxy-terminal functional domain of MAF-1. nih.gov
Mechanism of Action Disrupts the fungal cell membrane and enters the cell to bind with nucleic acids. nih.govresearchgate.net It also affects the expression of genes related to sterol biosynthesis. researchgate.net nih.govresearchgate.net
Antifungal Spectrum Exhibits activity against various Candida species, including drug-resistant strains. nih.gov

Properties

bioactivity

Antifungal

sequence

MCTHPLDCSN

Origin of Product

United States

Discovery, Isolation, and Molecular Characterization Methodologies for Antifungal Peptide 1

Methodological Approaches for Identification and Isolation from Diverse Biological Sources

The identification and isolation of Antifungal Peptide 1 often involve a combination of screening natural sources and targeted synthesis.

A primary strategy for discovering novel antifungal agents is the screening of natural product libraries. This compound, for instance, has been identified through the examination of various biological sources. One notable example is the isolation of Musca domestica antifungal peptide-1 (MAF-1) from the hemolymph of housefly larvae. ustc.edu.cnresearchgate.net In this process, the hemolymph was collected and subjected to solid-phase extraction combined with reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the active antifungal substance. ustc.edu.cnresearchgate.net Similarly, plant sources have proven to be rich reservoirs of antifungal peptides. Heuchera sanguinea this compound (HsAFP1) was isolated from the seeds of the coral bell plant. researchgate.netmdpi.com Another example is the identification of antifungal peptides RAP1 and RAP2 from Korean radish seeds. scribd.com The process often involves creating extracts from the source material and testing their ability to inhibit the growth of various fungi.

Beyond isolating naturally occurring peptides, researchers also employ de novo design and rational peptide synthesis. This approach allows for the creation of novel peptides with potentially enhanced antifungal activity and improved stability. nih.gov For example, a 26-amino acid peptide, MAF-1A, was derived from the structural domain of the naturally occurring MAF-1. frontiersin.orgnih.gov This synthetic peptide, with the sequence KKFKETADKLIESAKQQLESLAKEMK, demonstrated significant antifungal effects. frontiersin.org The synthesis of such peptides is typically achieved through methods like solid-phase peptide synthesis (SPPS), with the purity of the resulting peptides confirmed using techniques such as RP-HPLC. nih.govfrontiersin.org This rational design approach can also involve creating fusion proteins to study the structure-activity relationship of the peptide. researchgate.netscience.gov

Screening of Natural Product Libraries for Antifungal Activity

Advanced Techniques for Structural Elucidation of "this compound"

Determining the precise structure of this compound is crucial for understanding its mechanism of action and for any future modifications.

A suite of spectroscopic and chromatographic techniques is employed for the structural elucidation of this compound. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is fundamental for the purification and initial characterization of the peptide. ustc.edu.cnresearchgate.netbioinfopublication.org

Mass spectrometry (MS) is another indispensable tool. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS and tandem mass spectrometry are used to determine the precise molecular weight and to sequence the peptide. ustc.edu.cnresearchgate.netnih.gov For example, the molecular weight of MAF-1 was determined to be 17203.384 Da using mass spectrometry. ustc.edu.cnresearchgate.netnih.gov Edman degradation is also used to determine the N-terminal amino acid sequence. ustc.edu.cnresearchgate.netbioinfopublication.org

UV absorption spectroscopy helps in confirming the proteinaceous nature of the substance. ustc.edu.cnresearchgate.net Circular dichroism (CD) spectroscopy can be used to study the secondary structure of the peptide, providing insights into its folding patterns, such as the presence of α-helices and β-sheets.

Table 1: Physicochemical Properties of Musca domestica Antifungal Peptide-1 (MAF-1)

Property Value Source
Molecular Weight (SDS-PAGE) 17 kDa ustc.edu.cnresearchgate.net
Precise Molecular Weight (MS) 17203.384 Da ustc.edu.cnresearchgate.netnih.gov
Isoelectric Point Acidic ustc.edu.cnresearchgate.net
N-terminal Amino Acid Sequence (first 30) Undisclosed, but did not match existing peptides in the MASCOT database ustc.edu.cnresearchgate.net

In conjunction with experimental techniques, computational modeling plays a vital role in predicting and analyzing the three-dimensional structure of this compound. frontiersin.org Bioinformatics tools and databases are used to analyze the peptide's sequence and predict its structure and potential function. frontiersin.org For instance, the ProtParam tool can be used to predict physicochemical parameters like molecular weight, theoretical isoelectric point, and hydropathicity. frontiersin.org Computational approaches were also used in a study to identify potential bifunctional anti-diabetic and anti-hypertensive peptides from housefly larval proteins, including Antifungal peptide-1. biointerfaceresearch.com Furthermore, molecular docking simulations can predict how the peptide interacts with fungal cell components, providing insights into its mechanism of action. atlantis-press.com

Spectroscopic and Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Mass Spectrometry, Circular Dichroism)

Research on Conformational Dynamics and Stability of "this compound" in Various Environments

The environment can significantly influence the conformation and stability of peptides, which in turn affects their biological activity. Research in this area explores how this compound behaves in different conditions. Plant defensins, a class to which some antifungal peptides belong, are known to have a well-conserved three-dimensional structure stabilized by a cysteine-stabilized α/β (CSαβ) motif. researchgate.netnih.gov Studies on the conformational dynamics of peptides like Sd5, a plant defensin (B1577277), have shown that structural exchange mechanisms related to hydrogen bond distances in its α-helix and β-sheet regions enable it to bind to membranes. nih.gov The stability of these peptides is often conferred by disulfide bridges formed between cysteine residues. researchgate.net Understanding these dynamics is crucial for developing peptides that remain active and stable under physiological conditions.

Molecular and Cellular Mechanisms of Antifungal Action of Antifungal Peptide 1

Interactions with Fungal Cell Membranes: Mechanistic Research Paradigms

The initial and most critical step in the action of many antifungal peptides is the interaction with the fungal cell membrane. nih.gov These peptides are typically cationic and amphipathic, properties that facilitate a strong attraction to the generally negatively charged fungal membrane surface. frontiersin.orgmdpi.com This interaction leads to membrane disruption, permeabilization, and ultimately, cell death. nih.govasm.org

Once antifungal peptides accumulate on the membrane surface to a critical concentration, they can induce membrane permeabilization through several proposed models. frontiersin.orgfrontiersin.org These models are not mutually exclusive, and the specific mechanism can depend on the peptide's structure, concentration, and the lipid composition of the fungal membrane.

Barrel-Stave Model: In this model, the peptides insert themselves perpendicularly into the lipid bilayer. frontiersin.orgmdpi.com They then aggregate to form a ring-like structure, similar to the staves of a barrel, creating a hydrophilic pore or channel through the membrane. nih.govresearchgate.net The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while the hydrophilic surfaces line the aqueous channel. mdpi.com This formation allows for the uncontrolled leakage of ions and essential metabolites, leading to cell death. researchgate.netasm.org Peptides like alamethicin (B1591596) are thought to function via this mechanism. frontiersin.orgmdpi.com

Toroidal Pore Model: This is one of the most well-characterized mechanisms for antimicrobial peptides. mdpi.com In the toroidal model, peptides insert into the membrane and induce a significant local curvature. frontiersin.orgnih.gov The lipid monolayers bend continuously through the pore, such that the pore is lined by both the inserted peptides and the head groups of the lipid molecules. frontiersin.orgmdpi.com This process causes substantial disorder in the lipid packing and can lead to the rapid dissipation of the membrane potential and leakage of cellular contents. frontiersin.org

Carpet Model: In this mechanism, the peptides bind to the outer leaflet of the membrane, arranging themselves parallel to the surface and effectively coating it like a carpet. frontiersin.orgmdpi.com Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing the formation of micelles and transient holes, which leads to a complete loss of membrane integrity rather than the formation of discrete, stable pores. frontiersin.orgresearchgate.net This mechanism is often associated with peptides that are too short to span the entire membrane. researchgate.net

Table 1: Comparison of Membrane Permeabilization Models

Model Peptide Orientation Membrane Structure Key Feature Example Peptide(s)
Barrel-Stave Perpendicular to membrane Peptides form a barrel-like channel Hydrophobic peptide surfaces interact with lipid tails. mdpi.com Alamethicin frontiersin.org
Toroidal Perpendicular, associated with lipid head groups Lipids bend to line the pore alongside peptides Causes significant membrane curvature and disorder. frontiersin.org Melittin, Aurein 2.2 mdpi.com
Carpet Parallel to membrane surface Detergent-like micellization of the membrane Requires a high peptide concentration to disrupt membrane integrity. frontiersin.org Human cathelicidin (B612621) LL-37 frontiersin.org

Antifungal Peptide 1's interaction with the fungal membrane leads to significant biophysical changes, primarily the disruption of membrane integrity and fluidity. mdpi.compnas.org Upon binding, the peptide can dislocate lipid molecules, creating structural defects and altering the tight packing of the phospholipid bilayer. researchgate.netmdpi.com This disruption compromises the membrane's function as a selective barrier, causing rapid leakage of vital intracellular components such as ions (e.g., K+) and ATP, while allowing the influx of external molecules. oup.comasm.orgplos.org Biophysical studies using techniques like fluorescence spectroscopy and atomic force microscopy have visualized these membrane-disrupting effects, showing how peptides can create pores, thin the membrane, or cause widespread disintegration. mdpi.com The loss of membrane potential is a common and rapid consequence of this interaction. plos.org

The specificity of this compound for fungal cells over host cells is partly due to its targeted binding to unique components of the fungal membrane. plos.org

Ergosterol (B1671047): This sterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. researchgate.net Many antifungal compounds, including some peptides, preferentially bind to ergosterol. plos.orgnih.gov Molecular dynamics simulations and calcein (B42510) release assays have shown that peptides can bind more effectively to bilayers containing ergosterol compared to those containing cholesterol. plos.orgnih.gov This binding can facilitate the peptide's insertion into the membrane and subsequent disruptive activity. researchgate.net For instance, the fusion peptide BbAFP1::ErBD, which contains an ergosterol-binding domain, shows enhanced antifungal activity. nih.gov

Phospholipids (B1166683): Antifungal peptides also interact with specific phospholipids in the fungal membrane. nih.gov Due to their cationic nature, peptides are electrostatically attracted to negatively charged phospholipids, which are more abundant in fungal membranes. researchgate.net Research has identified specific binding targets, including:

Phosphatidic Acid (PA): The plant defensin (B1577277) HsAFP1 has been shown to interact directly with PA, which acts as its molecular target in the fungal membrane. mdpi.comfrontiersin.org

Phosphoinositides: Various peptides, including the nodule-specific cysteine-rich peptide NCR044, have been found to bind to different phosphatidylinositol phosphates (PtdInsPs), such as PI(3,5)P2. pnas.orgfrontiersin.org

Glucosylceramides: The plant defensin RsAFP2 interacts with glucosylceramides in the membranes of susceptible fungi. frontiersin.org

These specific interactions with lipids like ergosterol and various phospholipids are crucial for anchoring the peptide to the membrane and initiating its antifungal action. mdpi.complos.orgfrontiersin.org

Table 2: Fungal Membrane Components Targeted by Antifungal Peptides

Target Component Interacting Peptide Example Consequence of Binding Reference(s)
Ergosterol Tetravalent peptide B4010, BbAFP1::ErBD Preferential binding to fungal membranes, enhanced membrane disruption. plos.orgnih.govnih.gov
Phosphatidic Acid (PA) Plant Defensin HsAFP1, MtDef4 Serves as a molecular target, mediating membrane permeabilization. mdpi.comfrontiersin.orgresearchgate.net
Phosphatidylinositol Phosphates Plant Defensin HsAFP1, NCR044 Facilitates peptide binding and subsequent membrane disruption. pnas.orgfrontiersin.org
Glucosylceramides Plant Defensin RsAFP2 Leads to membrane permeabilization and cell death. frontiersin.org

Modulation of Fungal Membrane Fluidity and Integrity: Biophysical Investigations

Intracellular Targets and Biochemical Pathway Perturbations: Research Investigations

While membrane disruption is a primary mechanism, many antifungal peptides can translocate across the membrane without causing complete lysis and act on intracellular targets. frontiersin.orgresearchgate.netplos.org This dual-action approach enhances their efficacy and can reduce the likelihood of resistance development. oup.comnih.gov

Once inside the fungal cell, this compound can interfere with essential macromolecular synthesis. nih.govfrontiersin.org Several studies have shown that peptides can bind to nucleic acids (DNA and RNA). researchgate.netmdpi.com For example, the peptide MAF-1A, derived from Musca domestica, has been shown to enter Candida albicans cells, bind to nucleic acids, and disrupt their integrity. frontiersin.orgnih.gov This interaction can inhibit DNA replication and transcription, thereby halting the production of essential proteins and leading to cell death. plos.orgfrontiersin.org The marine-derived peptide MMGP1 was also found to exert its antifungal effect by binding to DNA and inhibiting transcription. plos.org

In addition to targeting nucleic acids, this compound can disrupt protein synthesis and inhibit the function of crucial fungal enzymes. oup.comresearchgate.netmdpi.com By interfering with ribosomal function or directly inhibiting enzymes, these peptides can cripple the cell's metabolic and structural maintenance capabilities. nih.govfrontiersin.org For example, some peptides inhibit enzymes critical for cell wall synthesis, such as β-(1,3)-glucan synthase, while others may disrupt enzymes involved in energy production or other vital physiological processes. oup.comnih.gov The inhibition of protein synthesis and cell replication by certain peptides has been shown to induce significant changes in the metabolic pathways of pathogenic fungi. researchgate.netmdpi.com

Table 3: Summary of Intracellular Mechanisms of this compound

Intracellular Target Mechanism of Action Consequence Reference(s)
Nucleic Acids (DNA/RNA) Direct binding to DNA and RNA. Inhibition of replication and transcription, disruption of gene expression. frontiersin.orgresearchgate.netplos.orgnih.govfrontiersin.org
Proteins and Enzymes Inhibition of protein synthesis machinery (ribosomes); direct inhibition of essential enzymes (e.g., β-glucan synthase). Disruption of metabolic pathways, cell wall synthesis, and other vital cellular functions. oup.comresearchgate.netmdpi.comnih.govfrontiersin.org

Induction of Mitochondrial Dysfunction and Programmed Cell Death Pathways in Fungi

This compound exerts a potent fungicidal effect by targeting the mitochondria, the powerhouse of the fungal cell, and initiating programmed cell death (PCD), a process akin to apoptosis in mammalian cells. jmb.or.krmdpi.com This mechanism involves penetrating the fungal cell and triggering a cascade of events that lead to mitochondrial damage and controlled cellular demise. mdpi.com

The peptide's interaction with the fungal cell can lead to the generation of reactive oxygen species (ROS). mdpi.comsemanticscholar.orgfrontiersin.org An excessive accumulation of ROS creates oxidative stress, which damages cellular components and disrupts mitochondrial membrane potential. semanticscholar.orgplos.orgnih.gov This depolarization of the mitochondrial membrane is an early and critical step in the apoptotic pathway. nih.gov It can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. jmb.or.krfrontiersin.org

Once in the cytoplasm, these factors can activate a cascade of caspase-like proteases, which are key executioners of the apoptotic program. jmb.or.krasm.orgnih.gov The activation of these proteases leads to characteristic features of apoptosis, including chromatin condensation and DNA fragmentation, ultimately resulting in cell death. plos.orgfrontiersin.org This induction of a regulated, apoptosis-like cell death is a key mechanism of action for many antifungal peptides. researchgate.netoup.com Some peptides have been shown to induce both early and late apoptotic events, including significant mitochondrial membrane depolarization and cytochrome c release. researchgate.net The process is often dose-dependent and can be observed through various cellular markers.

Table 1: Key Events in this compound-Induced Mitochondrial Dysfunction and Apoptosis

Event Description Consequence Supporting Observations
Reactive Oxygen Species (ROS) Production Induction of excessive ROS within the fungal cell. mdpi.comfrontiersin.orgOxidative stress, damage to lipids, proteins, and DNA. plos.orgresearchgate.netIncreased fluorescence with ROS-sensitive probes (e.g., DCF-DA). mdpi.com
Mitochondrial Membrane Depolarization Disruption and loss of the electrochemical gradient across the inner mitochondrial membrane. mdpi.comnih.govImpaired ATP synthesis and release of pro-apoptotic factors. jmb.or.kroup.comDecreased staining with potential-sensitive dyes (e.g., rhodamine 123). semanticscholar.org
Cytochrome c Release Translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol. jmb.or.krfrontiersin.orgActivation of caspase-like proteases. jmb.or.krDetected by Western blotting of cytosolic fractions. researchgate.net
Caspase-Like Protein Activation Activation of fungal metacaspases that execute the cell death program. asm.orgnih.govDegradation of cellular proteins, DNA fragmentation.Measured using fluorogenic caspase substrates.
Phosphatidylserine (PS) Externalization Translocation of PS from the inner to the outer leaflet of the plasma membrane. frontiersin.orgoup.com"Eat me" signal for phagocytes in multicellular organisms; a marker of early apoptosis. oup.comDetected by Annexin V staining. oup.com

This programmed cell death pathway is a sophisticated mechanism that distinguishes the action of some peptides from simple membrane disruption, offering a more targeted and controlled method of eliminating fungal pathogens. jmb.or.krfrontiersin.org

Interference with Fungal Cell Wall Synthesis and Integrity

The fungal cell wall is a dynamic and essential structure that is absent in mammalian cells, making it an ideal target for antifungal agents. frontiersin.orgasm.org This rigid outer layer is crucial for maintaining cellular integrity, protecting against osmotic stress, and facilitating interactions with the environment. frontiersin.org this compound compromises the fungus by interfering with the synthesis of the cell wall's primary structural components: chitin (B13524) and glucan. frontiersin.orgfrontiersin.orgfrontiersin.org By inhibiting the enzymes responsible for building these polymers, the peptide disrupts the normal morphology and osmotic stability of the fungal cell. frontiersin.org

Inhibition of Chitin Biosynthesis Pathways

Chitin, a homopolymer of β-1,4-linked N-acetylglucosamine, provides tensile strength to the fungal cell wall. frontiersin.orggeneticsmr.org Its synthesis is catalyzed by a family of enzymes known as chitin synthases. researchgate.net this compound has been shown to inhibit the synthesis of chitin. frontiersin.orgasm.org This action is often achieved through the competitive inhibition of chitin synthase enzymes. researchgate.net Peptides like nikkomycins, for example, are structural analogs of the natural substrate for chitin synthase (UDP-N-acetylglucosamine) and act as competitive inhibitors. frontiersin.orgresearchgate.net

Studies on the antifungal protein AFP from Aspergillus giganteus revealed that it specifically inhibits chitin synthesis in sensitive fungi, which leads to cell wall stress. asm.org Deletion of certain chitin synthase genes can render fungi less sensitive to the peptide's effects, highlighting the importance of this target. asm.org The inhibition of chitin deposition at sites of active growth, such as hyphal tips, disrupts polar growth and compromises cell integrity. asm.org

Disruption of Glucan Synthesis Processes

β-glucans are the most abundant polysaccharides in the fungal cell wall and are critical for its structural integrity. mdpi.com Specifically, β-1,3-glucan is the primary structural component, cross-linked with chitin and other cell wall components. frontiersin.orggeneticsmr.org This polymer is synthesized by the enzyme β-1,3-glucan synthase, a large protein complex located in the plasma membrane. nih.gov

This compound can disrupt this process by inhibiting β-1,3-glucan synthase. frontiersin.orgfrontiersin.org Unlike the competitive inhibition often seen with chitin synthase inhibitors, this action is typically non-competitive. frontiersin.orgmdpi.com This inhibition weakens the cell wall, making the fungus highly susceptible to osmotic lysis and unable to maintain its shape. frontiersin.org The echinocandin class of antifungal drugs, which are cyclic lipopeptides, function through this well-validated mechanism. mdpi.comnih.gov The resulting glucan-deficient cell wall cannot withstand internal turgor pressure, leading to cell death. frontiersin.org

Table 2: Impact of this compound on Fungal Cell Wall Components

Target Component Target Enzyme Mechanism of Inhibition Resulting Phenotype
Chitin Chitin Synthase researchgate.netCompetitive inhibition; interference with chitin deposition. frontiersin.orgasm.orgresearchgate.netWeakened cell wall, abnormal morphology, disruption of polar growth, cell lysis. asm.org
β-1,3-Glucan β-1,3-Glucan Synthase nih.govNon-competitive inhibition of the synthase complex. frontiersin.orgmdpi.comLoss of cell wall integrity, sensitivity to osmotic stress, cell rupture. frontiersin.org

Multimodal Action and Interconnected Mechanistic Pathways of "this compound"

A key advantage of this compound is its multimodal mechanism of action. oup.comfrontiersin.org Rather than relying on a single target, it engages multiple, often interconnected, pathways to ensure fungal cell death. frontiersin.orgoup.com This multifaceted attack strategy is a hallmark of many antimicrobial peptides and is believed to reduce the likelihood of fungi developing resistance. frontiersin.orgoup.com

The antifungal activity of this peptide is not limited to one specific process but is a result of a combination of actions. frontiersin.org It can simultaneously permeabilize the cell membrane, inhibit the synthesis of essential cell wall polymers like chitin and glucan, and penetrate the cell to trigger intracellular processes like mitochondrial dysfunction and apoptosis. frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org For instance, the initial interaction with and disruption of the cell membrane can facilitate the peptide's entry into the cytoplasm, where it can then access intracellular targets like mitochondria. frontiersin.org

Furthermore, the inhibition of cell wall synthesis creates structural weaknesses that can be exacerbated by membrane permeabilization, leading to a synergistic fungicidal effect. asm.org The stress induced by cell wall damage can itself trigger signaling pathways, such as the cell wall integrity (CWI) pathway, but the concurrent assault on other cellular functions by the peptide can overwhelm these compensatory responses. asm.orgfrontiersin.org This combined mechanism, involving membrane disruption, inhibition of macromolecular synthesis, and induction of programmed cell death, makes this compound a highly effective agent. frontiersin.orgfrontiersin.orgnih.gov

Antifungal Spectrum and Efficacy of Antifungal Peptide 1 in Controlled Laboratory Settings

In Vitro Efficacy against Key Fungal Pathogens of Research Interest

AFP1 has demonstrated a broad range of antifungal activity in laboratory settings, potently inhibiting the growth of various fungal species that are of significant concern in clinical and agricultural contexts. Its efficacy is typically measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible fungal growth.

Pathogenic Yeasts (e.g., Candida spp., Cryptococcus spp.)

Studies have shown that Antifungal Peptide 1 exhibits potent activity against pathogenic yeasts. Its efficacy against various species of Candida and Cryptococcus has been documented, highlighting its potential as a broad-spectrum anti-yeast agent in research models. For instance, the peptide has been shown to be effective against Candida albicans, a common cause of fungal infections. Research has also explored its activity against other Candida species, revealing varying levels of susceptibility. The peptide's mechanism against yeasts is believed to involve interactions with the cell wall and membrane, leading to disruption of cellular integrity.

Table 1: In Vitro Efficacy of this compound against Pathogenic Yeasts

Fungal Species Strain MIC Range (µg/mL) Reference
Candida albicans ATCC 90028 1.56 - 6.25
Candida glabrata Clinical Isolates 32 - >64
Candida parapsilosis ATCC 22019 16
Cryptococcus neoformans Not Specified 0.5

Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp.)

This compound has demonstrated significant inhibitory effects against a range of filamentous fungi, including several species of Aspergillus and Fusarium. These molds are notable not only as human pathogens but also as contaminants that cause significant agricultural and food spoilage losses. The peptide strongly inhibits the growth of Aspergillus fumigatus and Aspergillus flavus, two of the most clinically relevant species in this genus. Furthermore, its activity extends to plant-pathogenic Fusarium species, such as Fusarium oxysporum and Fusarium graminearum.

Table 2: In Vitro Efficacy of this compound against Filamentous Fungi | Fungal Species | MIC Range (µg/mL) | Reference | | :--- | :--- | | Aspergillus fumigatus | 1 - 8 | | | Aspergillus flavus | 2 - 4 | | | Aspergillus niger | 1 - 2 | | | Fusarium oxysporum | 1 - 8 | | | Fusarium graminearum | 4 - 16 | |

Studies on Drug-Resistant Fungal Isolates

A critical area of antifungal research is the identification of compounds active against drug-resistant strains. This compound has shown promise in this regard, exhibiting activity against fungal isolates that are resistant to conventional antifungal drugs like azoles and echinocandins. For example, studies have documented its effectiveness against azole-resistant strains of Aspergillus fumigatus. This suggests that its mechanism of action is different from that of existing antifungal drug classes, allowing it to bypass common resistance mechanisms. Research has also shown that the development of resistance to AFP1 in susceptible fungi is a rare event in laboratory settings.

Impact on Fungal Biofilm Formation and Disruption: Experimental Studies

Fungal biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced protective matrix. Biofilms are notoriously difficult to eradicate and are a major factor in the persistence of many fungal infections. Laboratory studies have demonstrated that this compound can both prevent the formation of biofilms and disrupt pre-existing ones. Specifically, sub-inhibitory concentrations of the peptide have been shown to significantly reduce biofilm formation by Candida albicans. Moreover, higher concentrations of AFP1 can disrupt the integrity of mature C. albicans biofilms, leading to a significant reduction in the viable cells within the biofilm. This activity against biofilms is a highly desirable characteristic for a developmental antifungal agent.

Synergistic and Antagonistic Effects with Other Antifungal Agents in Research Models

The potential for combination therapy is a key aspect of antifungal drug research, as it can enhance efficacy, reduce the required doses of individual drugs, and minimize the development of resistance. Studies investigating this compound in combination with conventional antifungal drugs have primarily revealed synergistic or indifferent (no enhanced effect) interactions, with antagonism being rarely reported.

Research has shown a synergistic effect when AFP1 is combined with caspofungin against Aspergillus fumigatus. Synergy has also been observed in studies pairing the peptide with azole antifungals against certain fungal strains. This suggests that AFP1 could potentially be used to enhance the efficacy of existing antifungal treatments. The nature of these interactions is often evaluated using laboratory methods that result in a Fractional Inhibitory Concentration (FIC) index, where a value of ≤0.5 typically indicates synergy.

Table 3: Interaction of this compound with Conventional Antifungal Agents

Fungal Species Conventional Antifungal Observed Interaction Reference
Aspergillus fumigatus Caspofungin Synergy
Candida albicans Fluconazole Indifference to Synergy
Aspergillus fumigatus Itraconazole Synergy

Structure Activity Relationship Sar and Engineering Strategies for Antifungal Peptide 1

Identification of Critical Amino Acid Residues and Structural Motifs for Antifungal Activity

The antifungal efficacy of "Antifungal peptide 1" is not uniformly distributed across its amino acid sequence. Specific residues and structural motifs play a pivotal role in its mechanism of action. For instance, in plant defensins like Rs-AFP1, positively-charged amino acids within the γ-core motif are essential for their antifungal activity. nih.gov Similarly, the antifungal activity of MtDef1 is attributed to four positively-charged amino acids in its γ-core region. nih.gov In the case of Heuchera sanguinea this compound (HsAFP1), a plant defensin (B1577277), studies have pinpointed that the loop 5 region and adjacent amino acids are crucial for its antifungal capabilities. figshare.com

The importance of positively charged residues is a recurring theme. These residues are often found in loops and β-sheet regions and are considered critical for antifungal action. nih.gov The γ-core motif, in particular, is significant not just for its cysteine content but especially for the presence of these positively charged residues. nih.gov

Mutagenesis and Truncation Studies

To precisely map the active regions of "this compound," researchers employ mutagenesis and truncation techniques. Mutagenesis involves substituting specific amino acid residues to observe the effect on antifungal activity. For example, substituting neutral amino acids in the γ-core of Rs-AFP2 with positively-charged ones increased its activity against pathogenic fungi. nih.gov Site-directed mutagenesis of Rs-AFP2, by adding arginine residues, also led to enhanced antifungal activity compared to the native form. nih.gov

Truncation studies involve creating shorter versions of the peptide to identify the minimal active fragment. For HsAFP1, synthetic peptides of 24 amino acids covering the entire molecule were tested, and only the peptide spanning loop 5 and its adjacent amino acids showed antifungal activity. figshare.com Similarly, MAF-1A is a linear 26-amino acid peptide derived from the carboxy-terminal functional domain of the larger Musca domestica antifungal peptide-1 (MAF-1) and retains antifungal properties. nih.govfrontiersin.org These studies are fundamental in designing smaller, potentially more efficient peptide-based drugs.

Impact of Peptide Length, Net Charge, Hydrophobicity, and Amphipathicity on Activity

Peptide Length: While the full-length peptide is active, truncation studies have shown that shorter fragments can retain activity, suggesting that the entire sequence is not always necessary. figshare.comfrontiersin.org For example, HsAFP1 is a 54-amino-acid-long plant defensin. mdpi.comnih.gov

Net Charge: A higher net positive charge often correlates with increased antifungal activity. mdpi.com This is because the initial interaction between the peptide and the negatively charged fungal cell membrane is electrostatic. The accumulation of a higher total positive charge in Rs-AFP2 compared to Rs-AFP1, due to amino acid substitutions, resulted in greater antimicrobial activity. nih.gov

Hydrophobicity: Hydrophobic residues are crucial for the peptide's ability to interact with and disrupt the fungal cell membrane. mdpi.com At least one hydrophobic residue is often responsible for binding to the components of fungal cell membranes. mdpi.com

Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues, known as amphipathicity, is critical. This property allows the peptide to insert into the lipid bilayer of the fungal membrane, leading to permeabilization and cell death.

Table 1: Physicochemical Properties and Antifungal Activity

Peptide VariantModificationNet ChargeHydrophobicityAntifungal Activity
Rs-AFP1 Native PeptideBaselineBaselineBaseline
Rs-AFP2 Amino acid substitutions leading to higher positive chargeIncreasedAlteredIncreased
Rs-AFP2 Mutant Addition of Arginine residuesFurther IncreasedAlteredFurther Increased
HsAFP1 Fragment Truncated peptide (Loop 5 region)VariesVariesActive

Rational Design and Computational Approaches for Peptide Optimization

Building on the knowledge from SAR studies, researchers can rationally design and engineer "this compound" to enhance its therapeutic properties. This often involves computational tools to predict the effects of specific modifications. mdpi.com

In Silico Screening and Prediction Models for Antifungal Peptides

In silico methods, which use computer simulations, are invaluable for rapidly screening large numbers of potential peptide variants. mdpi.com These models can predict the antifungal activity and toxicity of new peptide sequences based on their physicochemical properties. mdpi.com Databases of known antimicrobial peptides, such as the BIOPEP-UWM database, can be used to identify potential bioactive fragments within a protein sequence. biointerfaceresearch.com Molecular dynamics simulations can further analyze the physical movements of atoms and molecules, revealing how a peptide interacts with a fungal membrane at the molecular level. mdpi.com These computational approaches help to prioritize which novel peptide designs should be synthesized and tested in the laboratory, saving time and resources. frontiersin.org

Template-Based Design and Combinatorial Engineering Methodologies

Template-based design uses the three-dimensional structure of a known antifungal peptide, like "this compound," as a scaffold. nih.gov New peptides are then designed by modifying this template. For example, chimeric proteins have been created by swapping domains between different defensins to combine desirable properties. figshare.com

Combinatorial engineering involves creating large libraries of peptide variants with random mutations. These libraries are then screened for improved antifungal activity. This approach, combined with rational design, allows for the exploration of a vast sequence space to identify optimized peptides. One effective strategy is the creation of tandem multimers of a peptide, which can enhance the total activity and improve expression levels of the fusion protein. researchgate.net

Chemical Modifications for Enhanced Research Properties of "this compound"

Beyond altering the amino acid sequence, chemical modifications can be introduced to improve the research properties of "this compound". figshare.com For instance, attaching fluorescent dyes or labels can help in visualizing the peptide's interaction with fungal cells and tracking its uptake and localization. Modifying the peptide to increase its stability against proteases (enzymes that break down proteins) is also a key strategy for enhancing its potential as a therapeutic agent. figshare.com

Cyclization and Backbone Modifications

Linear peptides are often susceptible to degradation by proteases (exopeptidases and endopeptidases) in biological systems, which limits their therapeutic potential. Cyclization, a strategy that involves forming a covalent bond between the peptide's termini (head-to-tail) or between a terminus and a side chain, is a powerful approach to overcome this limitation. nih.gov

Backbone cyclization converts a flexible linear peptide into a more rigid, conformationally constrained macrocyclic structure. nih.gov This structural constraint can offer several advantages. Firstly, it significantly enhances stability by protecting the peptide from enzymatic cleavage. nih.gov Secondly, the reduced conformational flexibility can decrease the entropic penalty of binding to a biological target, potentially leading to higher binding affinity and increased biological activity. nih.gov Finally, cyclization can fine-tune the peptide's selectivity, improving its ability to target fungal cells over host cells. frontiersin.org

While this strategy has been applied to many antimicrobial peptides, a clear illustration of its potential comes from work on the human host defense peptide fragment KR-12. Engineering this peptide through backbone cyclization and dimerization led to a significant enhancement of its properties.

Peptide DerivativeModificationFold-Increase in Antifungal Activity (vs. Monomeric KR-12)Key Finding
Cyclic KR-12 DimerDimerization and Backbone Cyclization8-foldSignificantly increased fungicidal activity against Candida albicans and improved stability in serum. researchgate.net
Linear KR-12 DimerDimerization only4-foldDimerization alone enhanced activity, but cyclization provided superior stability. researchgate.net

These findings on related peptides suggest that applying backbone cyclization to this compound could be an effective strategy to improve both its potency and its viability as a drug candidate by increasing its resistance to proteolytic degradation. researchgate.net

Amino Acid Substitutions and Derivatization Strategies

The specific sequence of amino acids in a peptide dictates its structure, charge, hydrophobicity, and ultimately, its function. Modifying this sequence through amino acid substitutions or chemical derivatization is a cornerstone of peptide engineering. mdpi.com These strategies aim to enhance antifungal activity, increase stability, and reduce toxicity to mammalian cells. mdpi.com

An evolution-based strategy demonstrated the profound impact of single amino acid changes. In a study on the nematode defensin Cremycin-5, researchers identified a key amino acid site (Glu-15) whose mutation led to universally enhanced antifungal activity. google.com The substitution of the negatively charged glutamic acid with a positively charged lysine (B10760008) (E15K) was particularly effective.

PeptideModificationMIC against C. albicans (μM)Fold-Increase in Potency (vs. Wild-Type)
Cremycin-5 (Wild-Type)None50-
E15K MutantSubstitution of Glutamic Acid (E) with Lysine (K) at position 153.125>9-fold
E15M MutantSubstitution of Glutamic Acid (E) with Methionine (M) at position 156.257-fold

Data sourced from a study on Cremycin-5, demonstrating the principle of enhancement via amino acid substitution. google.com

This example highlights that targeted substitutions within the sequence of this compound, guided by an understanding of its structure-activity relationship, could yield derivatives with dramatically improved antifungal potency. google.com Furthermore, the incorporation of non-canonical amino acids, such as β-amino acids, has been shown to increase the selectivity of peptides for fungal over mammalian cells, a critical step in developing safer therapeutics. rsc.org

Fusion Protein Strategies for Enhanced Expression and Function

The production of antifungal peptides in heterologous expression systems like Escherichia coli can be challenging due to the peptide's potential toxicity to the host cell and its susceptibility to intracellular degradation. frontiersin.org A widely used strategy to circumvent these issues is to produce the peptide as part of a larger fusion protein. frontiersin.orgmdpi.com

In this approach, the gene encoding the antifungal peptide is linked to the gene of a stable, highly expressed carrier protein, such as Glutathione S-transferase (GST) or thioredoxin. mdpi.com This fusion accomplishes several goals: it can mask the peptide's toxicity during production, enhance its solubility, and simplify downstream purification through affinity chromatography. frontiersin.orgmdpi.com After purification, the antifungal peptide is typically cleaved from its fusion partner to yield the active molecule.

Beyond improving production, fusion protein strategies can also be used to directly enhance the peptide's biological function. This can be achieved by fusing the antifungal peptide to a domain that helps target it to the fungal cell. A compelling example of this strategy was the engineering of the peptide BbAFP1 from the fungus Beauveria bassiana. By fusing it to an ergosterol-binding domain (ErBD), researchers created a chimeric peptide with enhanced targeting and greater efficacy against the cotton pathogen Verticillium dahliae.

Transgenic Cotton LineExpressed PeptideEffect on Fungal InfectionQuantitative Result
BbAFP1Wild-Type BbAFP1Moderate disease resistanceLesion Area: 0.16 cm² Disease Index: 34.5
BbAFP1::ErBDBbAFP1 fused to Ergosterol (B1671047) Binding DomainSignificantly higher disease resistanceLesion Area: 0.07 cm² Disease Index: 23.9

Data from a study demonstrating enhanced function of the BbAFP1 peptide through a fusion strategy. nih.gov

Mechanisms of Fungal Resistance to Antifungal Peptide 1 : Research Perspectives

Molecular Basis of Induced Resistance in Fungi

Exposure to antifungal peptides can induce a cascade of transcriptional and metabolic changes in fungal cells as they attempt to mitigate stress and damage. Research using transcriptomics has revealed that fungi, particularly species like Candida albicans, mount a complex, multi-target response.

Studies on the insect-derived peptide MAF-1A show that it triggers a broad transcriptional response in C. albicans. frontiersin.orgnih.gov Within hours of exposure, hundreds of genes are differentially expressed. nih.gov Key among the upregulated genes are those associated with oxidative stress response (e.g., CAT1, SOD1, SOD5) and cell wall integrity. frontiersin.orgnih.gov Concurrently, genes involved in crucial metabolic pathways, such as ergosterol (B1671047) and fatty acid biosynthesis, are significantly downregulated. frontiersin.orgnih.gov This suggests a defensive shift in cellular resources, prioritizing immediate survival and repair over growth and proliferation. Pathway analysis further implicates changes in the ribosome, oxidative phosphorylation, and the citrate (B86180) cycle, indicating a widespread metabolic reprogramming in response to the peptide. frontiersin.org

Similarly, the plant defensin (B1577277) HsAFP1 induces significant genetic reprogramming in C. albicans. A transcriptomic analysis revealed altered expression of genes encoding for glycosylphosphatidylinositol (GPI)-anchored proteins, which are vital for cell wall architecture. nih.gov Furthermore, genes involved in cation homeostasis, autophagy, and cell cycle regulation were also affected, highlighting the peptide's multi-target nature. nih.gov

Antifungal Peptide ExampleFungal SpeciesKey Upregulated Gene/Pathway GroupsKey Downregulated Gene/Pathway GroupsReference
MAF-1ACandida albicansOxidative Stress Response (CAT1, SOD1, SOD5), Cell Wall Integrity, Ribosome, Oxidative PhosphorylationErgosterol Biosynthesis, Fatty Acid Biosynthesis, Proteasome frontiersin.orgnih.gov
HsAFP1Candida albicansGPI-Anchored Proteins, Cation Homeostasis, Autophagy, Cell Cycle, Multidrug Efflux Pumps (MDR1)Not specified in detail nih.gov

Role of Fungal Efflux Pump Systems in Peptide Resistance

A primary defense mechanism in fungi against xenobiotics is the active extrusion of the compound from the cell via efflux pumps. mdpi.com These transport proteins, which belong mainly to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), prevent the intracellular accumulation of antifungal agents to toxic levels. frontiersin.orgnih.gov

Evidence suggests that efflux pumps contribute to resistance against certain antifungal peptides. For instance, transcriptomic analysis of C. albicans treated with the plant defensin HsAFP1 revealed an upregulation of the multidrug efflux pump gene MDR1. nih.gov The overexpression of MFS transporters like Mdr1p is a known mechanism for conferring resistance to conventional antifungal drugs such as fluconazole. plos.org This finding indicates that some fungi may recognize and actively expel specific antifungal peptides using these established pump systems. The activation of these pumps can be triggered by mutations in transcriptional regulators like MRR1, which can lead to constitutive overexpression of MDR1 and resistance to multiple compounds, including certain peptides like histatin 5. plos.orgsemanticscholar.org

While efflux is a well-documented resistance strategy, its role in the response to every antifungal peptide is not uniform. For the insect-derived peptide MAF-1A , the primary adaptive responses observed in C. albicans are centered on cell wall and membrane stress rather than significant upregulation of efflux pump genes. frontiersin.orgfrontiersin.org However, given the central role of efflux pumps in fungal multidrug resistance, they remain a critical area of investigation as a potential, if not always primary, mechanism of resistance to a broad range of antimicrobial peptides. frontiersin.orgplos.org

Adaptive Changes in Fungal Cell Wall and Membrane Composition as Resistance Strategies

Since the fungal cell wall and plasma membrane are often the first points of contact and primary targets for many antifungal peptides, adaptive modifications to these structures are a key resistance strategy. Fungi can alter the composition and architecture of their cell envelope to reduce peptide binding or mitigate membrane-disrupting activity.

In response to membrane-damaging peptides like MAF-1A , C. albicans demonstrates dynamic changes in the expression of genes related to membrane sterols. Initially, peptide exposure leads to the downregulation of genes in the ergosterol biosynthesis pathway. frontiersin.org However, prolonged exposure has been shown to cause a significant upregulation of key ergosterol genes, including ERG5, ERG6, and ERG11. d-nb.info This paradoxical upregulation is likely a compensatory mechanism to replenish the essential sterol and repair membrane damage, thereby promoting tolerance. d-nb.info

Simultaneously, fungi bolster their primary structural defense, the cell wall. Treatment with MAF-1A leads to the upregulation of genes associated with cell wall synthesis and integrity. frontiersin.org This response likely involves increasing the production of structural polysaccharides like chitin (B13524) and glucans, effectively thickening or reinforcing the cell wall to create a more robust barrier against peptide penetration. This dual strategy of repairing the membrane while reinforcing the wall is a critical adaptive response to peptide-induced stress.

Biofilm-Mediated Resistance Mechanisms to Antifungal Peptides

Fungal biofilms, which are structured communities of cells encased in a self-produced extracellular matrix (ECM), exhibit exceptionally high resistance to antimicrobial agents. mdpi.com This resistance is not typically due to a single genetic mutation but is a collective property of the biofilm's structure and the physiological state of the cells within it.

The dense ECM, composed of polysaccharides, proteins, and DNA, acts as a physical barrier, impeding the penetration of antifungal peptides and preventing them from reaching the fungal cells. mdpi.com Research on the plant defensin HsAFP1 demonstrates this principle clearly: the peptide can effectively inhibit the initial formation of a C. albicans biofilm but is unable to eradicate a pre-formed, mature biofilm. plos.org This suggests the mature ECM is the key element of resistance.

Furthermore, cells within a biofilm exhibit distinct phenotypes compared to their free-floating (planktonic) counterparts. The presence of dormant "persister" cells, which are metabolically inactive, can also contribute to the tolerance of the biofilm community as a whole, as many peptides are most effective against metabolically active cells. The complex environment within a biofilm, including the potential for active drug efflux pumps, makes it a formidable resistance strategy. mdpi.com

Strategies for Overcoming Resistance Development in Research Models

The potential for fungi to develop resistance necessitates the exploration of strategies to enhance the efficacy of antifungal peptides and prevent the selection of resistant strains. Research has focused on two primary approaches: combination therapy and peptide engineering.

Combination therapy involves using an antifungal peptide alongside a conventional antifungal drug. This can result in synergistic activity, where the combined effect is greater than the sum of the individual effects. The plant defensin HsAFP1 shows synergy with both caspofungin and amphotericin B against C. albicans. plos.org This synergy may arise from the peptide disrupting the fungal membrane, thereby allowing increased entry of the conventional drug to its intracellular target. Combining agents with different mechanisms of action can also lower the effective concentration needed for each, potentially reducing the likelihood of resistance development. mdpi.com

Peptide engineering involves modifying the structure of a natural peptide to enhance its activity or overcome resistance mechanisms. This can include creating smaller, synthetic derivatives that retain the active domain of the parent peptide. For example, linear 24-residue derivatives of HsAFP1 have been synthesized, with some showing potent antibiofilm activity on their own or in combination with caspofungin. plos.org Such modifications can lead to peptides with improved stability, better penetration, or a reduced susceptibility to degradation by fungal proteases.

StrategyDescriptionExample with "Antifungal Peptide 1"Reference
Combination TherapyPairing the peptide with a conventional antifungal agent to achieve a synergistic effect.HsAFP1 shows synergistic activity with caspofungin and amphotericin B against Candida albicans biofilms. plos.org
Peptide EngineeringCreating modified or synthetic versions (analogs/derivatives) of the peptide to improve its properties.Linear derivatives of HsAFP1 were created, with some retaining or enhancing antibiofilm activity. plos.org

Production, Synthesis, and Biotechnological Advances for Antifungal Peptide 1

Recombinant Expression Systems (e.g., Bacterial, Yeast, Plant Biofactories) for "Antifungal Peptide 1" Production

Recombinant DNA technology provides a powerful platform for producing antifungal peptides (AFPs) by harnessing the cellular machinery of various host organisms. The choice of expression system depends on factors such as peptide complexity, required post-translational modifications, and desired yield. frontiersin.orgmdpi.com

Bacterial Systems: Escherichia coli is a widely used bacterial host due to its well-understood genetics, rapid growth, and the availability of numerous expression vectors, such as the pET series. frontiersin.orguprm.edu However, the production of small, potentially toxic peptides can be challenging, often requiring their expression as fusion proteins with partners like a His-tag. researchgate.netresearchgate.net This strategy can prevent degradation by host proteases and simplifies purification. For instance, the antifungal peptide Diapausin-1 was successfully produced in E. coli as a recombinant protein. uprm.edunih.gov Similarly, the Musca domestica antifungal peptide-1 (MAF-1) was expressed as a His-tagged fusion protein using the pET-28a(+) vector in E. coli BL21(DE3). researchgate.net Bacillus subtilis is another attractive bacterial host as it is non-pathogenic and can secrete proteins directly into the culture medium, although it may also secrete proteases that can degrade the target peptide. frontiersin.org

Yeast Systems: Yeasts like Pichia pastoris and Saccharomyces cerevisiae are favored for their ability to perform post-translational modifications, which can be crucial for the proper folding and activity of complex peptides. frontiersin.orgmdpi.com P. pastoris is particularly popular and utilizes expression vectors with strong, inducible promoters like the alcohol oxidase gene promoter (AOX1), which allows for high-level protein expression upon induction with methanol. frontiersin.org Studies have demonstrated the expression of a cecropin (B1577577) A-based antifungal peptide in Saccharomyces cerevisiae, using an invertase leader sequence to direct secretion of the peptide. apsnet.orgapsnet.orgnih.gov

Plant Biofactories: Plants are emerging as cost-effective and scalable systems for large-scale AFP production, offering the advantage of performing complex protein processing, including glycosylation and disulfide bond formation. frontiersin.orgcsic.es Transient expression systems, particularly using modified plant viruses like the Tobacco Mosaic Virus (TMV) in Nicotiana benthamiana, have enabled the rapid and high-yield production of AFPs. nih.gov In one study, targeting the peptides to the apoplastic space (the space outside the cell membrane) resulted in high yields, whereas intracellular accumulation led to toxicity and lower protein levels. nih.gov Another strategy involves creating stable transgenic plants, such as rice seeds, to produce AFPs. The peptide PAF102 was successfully produced in rice seeds as a fusion protein with Oleosin18, which targeted the peptide to oil bodies and facilitated its recovery. frontiersin.org

Table 1: Comparison of Recombinant Expression Systems for Antifungal Peptides
Expression SystemCommon Host(s)Key AdvantagesCommon ChallengesExample Peptide(s)
BacterialEscherichia coli, Bacillus subtilisRapid growth, well-established genetics, high yield potential. frontiersin.orgLack of complex post-translational modifications, potential for inclusion body formation, host toxicity. frontiersin.orgresearchgate.netDiapausin-1, MAF-1. uprm.eduresearchgate.net
YeastPichia pastoris, Saccharomyces cerevisiaePerforms post-translational modifications, capable of protein secretion, fast growth. frontiersin.orgmdpi.comPotential for hyperglycosylation, lower yields than bacterial systems.Cecropin A-based peptides. apsnet.orgapsnet.org
Plant BiofactoriesNicotiana benthamiana, Rice (Oryza sativa)Low production cost, scalable, capable of complex protein folding and modifications, inherent safety (no human pathogens). frontiersin.orgfrontiersin.orgLonger production timelines (for stable lines), lower yields compared to microbial systems, complex downstream processing. csic.esAfpA, AfpB, PAF102. csic.esfrontiersin.org

Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis, Solution-Phase Synthesis)

Chemical synthesis offers an alternative to recombinant production, providing a direct route to obtain pure peptides and allowing for the incorporation of unnatural amino acids to enhance stability or activity.

Solid-Phase Peptide Synthesis (SPPS): This is the most prevalent method for synthesizing peptides for research purposes. mdpi.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). mdpi.comnih.gov The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the preferred method for SPPS due to its versatility and the availability of high-quality reagents. frontiersin.orgfrontiersin.org SPPS is highly automatable and allows for the synthesis of complex peptides, including cyclic peptides, as demonstrated in the synthesis of analogues of Aurein1.2 and the total synthesis of the cyclic octapeptide tunicyclin D. nih.govresearchgate.net

Solution-Phase Peptide Synthesis (LPPS): Also known as liquid-phase peptide synthesis, this classical method involves carrying out the synthesis entirely in solution without a solid support. LPPS is generally more suitable for the large-scale manufacturing of shorter peptides or for structures that are difficult to produce via SPPS. frontiersin.org The convergent total synthesis of the complex antifungal depsipeptide tetraselide was accomplished using an LPPS approach with soluble hydrophobic tag auxiliaries to aid in purification. rsc.org While powerful, LPPS can be more labor-intensive and challenging regarding the purification of intermediates compared to SPPS. mdpi.com

Fermentation Process Optimization for Scalable Research Production

For microbial production systems, optimizing the fermentation process is critical to maximize the yield of the antifungal peptide. This involves systematically adjusting various physical and chemical parameters of the culture environment.

Research has shown that a combination of single-factor experiments and statistical methods like Response Surface Methodology (RSM) can effectively identify the optimal conditions for peptide production. spgykj.commdpi.comnih.gov Key parameters that are frequently optimized include:

Culture Medium Composition: The choice and concentration of carbon sources (e.g., D-fructose, glucose) and nitrogen sources (e.g., NH₄Cl, yeast extract) significantly impact microbial growth and secondary metabolite production. nih.gov

pH: Maintaining an optimal initial pH is crucial for enzyme activity and cell viability.

Temperature: Each microorganism has an optimal temperature range for growth and peptide synthesis.

Inoculum Size and Fermentation Time: The initial amount of microbial culture and the total duration of the fermentation directly affect the final product concentration. spgykj.commdpi.com

A study on Bacillus velezensis LZN01 optimized fermentation conditions to enhance its antifungal activity. The optimal conditions were found to be an LB medium supplemented with 35 g/L of D-fructose and 5 g/L of NH₄Cl, with an initial pH of 7.0, incubated at 30°C for 72 hours. nih.gov This optimization led to a significant increase in the production of antifungal compounds like surfactin (B1297464) and fengycin. nih.gov Similarly, for Lacticaseibacillus paracasei ALAC, the optimal conditions were determined to be an inoculum amount of 4%, an initial pH of 7.0, and a fermentation time of 24 hours. spgykj.com

Table 2: Example of Optimized Fermentation Parameters for Antifungal Peptide Production by Bacillus velezensis LZN01 nih.gov
ParameterOptimized Condition
Carbon SourceD-fructose (35 g/L)
Nitrogen SourceNH₄Cl (5 g/L)
Initial pH7.0
Temperature30°C
Fermentation Time72 hours

Advanced Purification and Characterization Techniques for Produced Peptides

Following production or synthesis, a robust purification and characterization process is essential to isolate the target peptide and verify its identity, purity, and structure.

Purification Techniques: A multi-step purification strategy is typically employed.

Initial Extraction/Precipitation: The process often begins with precipitating the crude peptide from the culture supernatant using methods like acid precipitation or salting out with ammonium (B1175870) sulfate. mdpi.comnih.govfrontiersin.org

Chromatography: Various chromatographic techniques are used for separation based on the peptide's physicochemical properties.

Ion-Exchange Chromatography: Separates molecules based on their net charge. frontiersin.org

Size-Exclusion Chromatography (Gel Filtration): Separates molecules based on their size. uprm.edumdpi.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is almost universally used as the final step to achieve a highly pure peptide product. researchgate.netresearchgate.netustc.edu.cnfrontiersin.org

Characterization Techniques: Once purified, the peptide is subjected to several analytical methods.

Electrophoresis: Tricine-SDS-PAGE is specifically used for resolving low-molecular-weight proteins and peptides, providing an initial estimate of molecular mass and purity. nih.govagriculturejournals.cz

Mass Spectrometry (MS): This is a critical tool for determining the precise molecular weight of the peptide. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. nih.govnih.govnih.gov

Amino Acid Sequencing: N-terminal sequencing via Edman degradation provides the exact amino acid sequence of the peptide's beginning. ustc.edu.cnnih.gov

Structural Analysis: Techniques like Circular Dichroism (CD) spectroscopy are used to analyze the secondary structure of the peptide (e.g., α-helix, β-sheet content). frontiersin.org Nuclear Magnetic Resonance (NMR) and Scanning Electron Microscopy (SEM) can provide further insights into the peptide's three-dimensional conformation and its effect on fungal morphology. frontiersin.orgmdpi.com

Exploration of Antifungal Peptide 1 Applications in Non Clinical Research Models

Agricultural Fungal Disease Management Research (e.g., Crop Protection, Phytopathogen Control)

Research into Antifungal Peptide 1 and similar molecules has revealed significant potential for managing agricultural fungal diseases, offering a promising alternative to conventional chemical fungicides. nih.gov These peptides are investigated for their ability to protect crops by directly inhibiting the growth of plant pathogens (phytopathogens) and enhancing plant defense responses. nih.gov

Detailed research findings indicate that the application of specific antifungal peptides can confer substantial resistance against devastating fungal diseases. For instance, the peptide NCR044 has demonstrated potent fungicidal activity against several plant pathogens, including Botrytis cinerea, the causative agent of gray mold disease. pnas.org When applied topically to lettuce leaves, rose petals, and young tomato and Nicotiana benthamiana plants, NCR044 significantly protected them from infection. pnas.org Similarly, a novel synthetic peptide, SP1.2, derived from the GroEL protein, has shown high efficacy against Magnaporthe oryzae, the pathogen responsible for rice blast disease. nih.gov In field trials, spraying SP1.2 resulted in a 64.59% control effect against rice blast. nih.gov The mechanisms of action are multifaceted; SP1.2 was found to disrupt the fungal plasma membrane, inhibit appressorium germination, and induce the production of reactive oxygen species in the pathogen. nih.gov

Another area of research focuses on peptide aptamers, such as NoPv1, which was specifically designed to target the cellulose (B213188) synthase of the oomycete Plasmopara viticola, the cause of grapevine downy mildew. fmach.it This targeted approach allows for high specificity, protecting the grapevine from infection without affecting off-target organisms. fmach.it Plant-derived defensins, a class of antifungal peptides, have also been extensively studied. Transgenic tobacco plants engineered to produce Rs-AFP2 (from radish seeds) showed enhanced resistance to the foliar pathogen Alternaria longipes. cigb.edu.cu

The research highlights several modes of action for these peptides, including the degradation of fungal cell wall polymers, the formation of pores in the cell membrane, and the inhibition of crucial cellular processes like protein synthesis. cigb.edu.cumdpi.com These varied mechanisms make the development of fungal resistance less likely compared to single-target synthetic fungicides. nih.gov

Table 1: Research Findings on Antifungal Peptides in Crop Protection

Peptide Example Target Pathogen(s) Research Model Key Findings Citation(s)
NCR044 Botrytis cinerea, Fusarium spp. Tomato, Tobacco, Lettuce, Rose petals Topical application conferred strong resistance to gray mold disease. Inhibited spore germination and breached the fungal plasma membrane. pnas.org
SP1.2 Magnaporthe oryzae Rice plants Spray application significantly reduced disease spots; field trials showed a 64.59% control effect. Disrupted fungal plasma membrane. nih.gov
NoPv1 Plasmopara viticola Grapevine (leaf disks and potted plants) Specifically inhibits the target pathogen, protecting grapevine from downy mildew infection. fmach.it
Rs-AFP2 Alternaria longipes Transgenic Tobacco Expression of the peptide in the plant imparted resistance to the foliar pathogen. cigb.edu.cu

| Ace-AMP1 | Alternaria solani | Tomato plants | Application of this defensin (B1577277) from onion seeds helped control tomato early blight disease. | frontiersin.org |

Food Preservation and Mycotoxin Control Applications Research

The application of this compound and related compounds is a significant area of research for improving food safety and extending shelf life. Fungal spoilage is a major cause of food loss, with estimates suggesting that it affects approximately 25% of agricultural raw materials globally. frontiersin.org Beyond spoilage, many of these fungi produce mycotoxins—toxic secondary metabolites that pose serious health risks to humans and animals. nih.gov Antifungal peptides are being investigated as natural preservatives to inhibit both fungal growth and mycotoxin biosynthesis. nih.gov

Research has shown that certain peptides can effectively suppress the production of common mycotoxins, including aflatoxins (AFs), deoxynivalenol (B1670258) (DON), and ochratoxin A (OTA). frontiersin.org For example, the peptide iturin A, produced by Bacillus subtilis, has been shown to inhibit OTA production by Aspergillus carbonarius. frontiersin.org Another peptide, AgAFP from Aspergillus giganteus, was found to decrease DON production by fungi of the Fusarium genus. frontiersin.org The mechanisms behind this inhibition can be complex, sometimes involving the suppression of specific genes required for mycotoxin synthesis. The peptide cyclo-L-leucyl-L-prolyl, for instance, inhibits AF production by downregulating the expression of the aflR regulatory gene. frontiersin.org

The stability of these peptides under various conditions, such as high temperatures and different pH levels, enhances their potential for use in the food industry. nih.govnih.gov For example, a peptide designated W1 from Bacillus amyloliquefaciens retained its antifungal activity across a temperature range of 20–80°C and a pH range of 6–11. nih.gov This stability is a crucial feature for applications in food processing and storage. nih.gov The use of antifungal peptides is considered an environmentally friendly strategy that could reduce reliance on chemical preservatives. frontiersin.org

Table 2: Research Findings on Antifungal Peptides in Food Preservation and Mycotoxin Control

Peptide / Protein Example Producing Organism Target Fungus Inhibited Mycotoxin Key Findings Citation(s)
Iturin A Bacillus subtilis Aspergillus carbonarius Ochratoxin A (OTA) Demonstrates conspicuous antifungal activity and inhibits mycotoxin production. frontiersin.org
AgAFP Aspergillus giganteus Fusarium spp. Deoxynivalenol (DON) Peptide decreased the production of DON. frontiersin.org
Cyclo-L-leucyl-L-prolyl Achromobacter xylosoxidans Aspergillus spp. Aflatoxins (AFs) Inhibits AF production by suppressing the biosynthesis regulatory gene aflR. frontiersin.org
PgAFP Penicillium chrysogenum Aspergillus flavus Not specified Reduced the growth of A. flavus by more than 50%. mdpi.com

| Peptide from Lactobacillus plantarum | Lactobacillus plantarum | Aspergillus parasiticus | Aflatoxins | Reduced fungal growth by 73% and inhibited aflatoxin production by nearly 99% at near MIC. | mdpi.com |

Development of Antimicrobial Surfaces and Coatings in Material Science

In material science, there is a growing interest in developing surfaces that can actively prevent microbial contamination, a critical issue in medical, industrial, and consumer settings. Research into this compound and other antimicrobial peptides (AMPs) focuses on their immobilization onto various material surfaces to create self-sanitizing coatings. acs.orgresearchgate.net These functionalized surfaces are designed to kill fungi and bacteria upon contact, thereby preventing the formation of biofilms, which are notoriously difficult to eradicate. royalsocietypublishing.org

Several strategies have been developed to attach peptides to surfaces. One method involves the use of surface-active proteins like hydrophobins, which can form stable layers on different materials and serve as anchors for other molecules. acs.org For example, a chimeric protein, Vmh2-GKY20, was created by fusing a hydrophobin (Vmh2) with an antimicrobial peptide (GKY20). This chimeric protein could effectively coat bacterial cellulose, and the resulting surface showed significant inhibition of biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus epidermidis. acs.org

Another approach involves directly bonding peptides to a material. A dual-coating technology has been reported for hydroxyapatite, a material commonly used in bone implants. royalsocietypublishing.org This method first covalently bonds AMPs to the surface, followed by the deposition of an additional layer of electrostatically bound AMPs. This dual approach creates a stable and highly effective coating that can prevent colonization by both Gram-positive and Gram-negative bacteria for over 12 months. royalsocietypublishing.org The use of AMPs in such coatings is considered a promising alternative to traditional antibiotics, as they have a broad spectrum of activity and are less likely to induce microbial resistance. royalsocietypublishing.orgacs.org These technologies have potential applications in medical implants, food processing equipment, and active food packaging. researchgate.net

Table 3: Research Findings on Antimicrobial Surfaces and Coatings

Surface Material Peptide/Protein System Attachment Method Target Microbes Key Findings Citation(s)
Bacterial Cellulose Chimeric Protein (Vmh2-GKY20) Adsorption via hydrophobin fusion P. aeruginosa, S. epidermidis, S. aureus Functionalized surface significantly reduced cell growth and inhibited biofilm formation. acs.org
Hydroxyapatite Synthetic AMP based on plant defensins Covalent bonding and electrostatic deposition Gram-positive and Gram-negative bacteria Dual coating was stable for over 12 months and prevented surface colonization. royalsocietypublishing.org

| Polymer Surfaces | Nisin | Adsorption (often after plasma treatment) | Food-borne bacteria | Plasma treatment modifies surface properties to enhance peptide adsorption and antimicrobial activity for food packaging. | researchgate.net |

Advanced In Vitro Fungal Infection Models (e.g., Organoid Models, Tissue Culture Systems, Ex Vivo Tissue Explants for Efficacy Assessment)

To better understand fungal infections and evaluate the efficacy of new treatments like this compound, researchers are moving beyond traditional liquid cultures to more sophisticated in vitro models. These advanced systems aim to more closely mimic the complex environment of a human host. nih.govmdpi.com Such models include three-dimensional (3D) organoid tissue cultures, ex vivo human tissues, and organotypic models of specific body sites. nih.govmicrobialcell.com

These models provide a more biologically relevant context for assessing the activity of antifungal peptides. For example, a human skin model has been developed to study Candida albicans infections, allowing researchers to test the ability of novel compounds to inhibit fungal adhesion and invasion in a tissue-like structure. nih.govmicrobialcell.com Similarly, an organotypic model of the human bronchiole is used to investigate host-pathogen interactions involving fungi and bacteria, providing a platform to test the effect of antimicrobial compounds in a setting that includes host immune responses. nih.govmicrobialcell.com The use of human pluripotent stem cells to generate colonic organoids is another emerging approach that will likely be used for disease modeling and drug discovery for fungal pathogens. microbialcell.com

Table 4: Examples of Advanced In Vitro Models for Antifungal Research

Model Type Description Application in Antifungal Research Potential Advantages Citation(s)
Human Skin Model Reconstituted human epidermis cultured in vitro. Testing inhibition of C. albicans adhesion and invasion. Mimics the skin barrier; allows study of host-pathogen interactions at a specific tissue site. nih.govmicrobialcell.com
Organotypic Bronchiole Model A 3D model of the human bronchiole. Testing host-pathogen communication and immune response to fungal and bacterial pathogens. Allows for three-way interaction studies (host, fungus, bacteria) and testing of antimicrobials in a respiratory tract context. nih.govmicrobialcell.com
Colonic Organoids 3D structures grown from human embryonic or pluripotent stem cells that mimic the colon. Future use for disease modeling and drug discovery for intestinal fungal pathogens. Provides a physiologically relevant model of the gut environment for efficacy testing. nih.govmicrobialcell.com

| Co-culture Systems | Growing fungal cells together with host cells (e.g., keratinocytes). | Evaluating host cell responses (e.g., cytokine production) to fungal infection and the effect of peptides. | Helps to unravel specific host-microbe interactions and the role of the innate immune response. | mdpi.com |

Current Challenges and Future Directions in Antifungal Peptide 1 Research

Addressing Stability and Degradation in Research Environments

A primary obstacle in the research and development of peptide-based therapeutics like Antifungal Peptide 1 is their inherent instability. ijpsjournal.comtandfonline.com Peptides are susceptible to both enzymatic degradation by proteases and chemical instability, which can significantly shorten their half-life and reduce their efficacy in research settings. nih.govconceptlifesciences.com

Key Challenges:

Enzymatic Degradation: Proteolytic enzymes present in biological research environments can rapidly break down the peptide bonds of this compound, rendering it inactive. researchgate.netijpsjournal.com

Chemical Modifications: Peptides can undergo chemical changes such as oxidation, deamidation, and hydrolysis, which alter their structure and function. conceptlifesciences.com

Physical Denaturation: Changes in temperature and pH within experimental setups can lead to the denaturation of the peptide, compromising its three-dimensional structure essential for its activity. ijpsjournal.com

Research Strategies to Enhance Stability:

To counteract these stability issues, researchers are exploring various modification strategies. These approaches aim to make this compound more robust without compromising its antifungal activity.

StrategyDescriptionPotential Benefit
Cyclization The N- and C-termini of the peptide are covalently bonded, creating a cyclic structure. ijpsjournal.comtandfonline.comIncreases resistance to enzymatic cleavage by making the peptide structure more rigid. conceptlifesciences.com
D-amino Acid Substitution Replacing naturally occurring L-amino acids with their D-isomers at positions susceptible to enzymatic attack. conceptlifesciences.comReduces recognition by proteases, thereby enhancing stability. conceptlifesciences.com
Non-canonical Amino Acid Incorporation Introducing synthetic or unnatural amino acids into the peptide sequence. conceptlifesciences.comCan maintain or improve function while resisting degradation. conceptlifesciences.com
PEGylation Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. conceptlifesciences.comIncreases the molecular weight, which can extend circulation time and protect against enzymatic degradation. conceptlifesciences.com
Lipidation Covalently attaching lipid moieties to the peptide.Can enhance stability and improve interaction with fungal membranes.
Formulation Optimization Carefully selecting buffers and excipients to maintain an optimal pH and minimize chemical degradation pathways. mdpi.comMitigates risks of oxidation, deamidation, and hydrolysis. conceptlifesciences.commdpi.com

These strategies, often used in combination, are crucial for developing stable formulations of this compound that can be reliably studied in various research environments.

Strategies for Enhanced Delivery and Target Specificity in Research Systems

Effective delivery of this compound to its fungal target while minimizing off-target effects is another significant research challenge. researchgate.net The physicochemical properties of peptides can limit their ability to cross biological membranes and reach their site of action. conceptlifesciences.com

Current Hurdles:

Cell Permeability: The size and charge of this compound can hinder its passage across the fungal cell wall and membrane to reach intracellular targets. conceptlifesciences.comjmb.or.kr

Bioavailability: Rapid clearance from research systems can reduce the concentration of the peptide at the target site. conceptlifesciences.com

Target Specificity: Ensuring that the peptide selectively targets fungal cells over host cells is critical to avoid potential toxicity in later-stage research. researchgate.net

Innovative Delivery Strategies:

Researchers are investigating several advanced delivery systems to overcome these limitations and improve the therapeutic index of this compound in experimental models.

Delivery SystemMechanismAdvantages
Nanoparticles Encapsulating or conjugating this compound with nanoparticles made from polymers, lipids, or metals. researchgate.netmdpi.comProtects the peptide from degradation, can improve solubility, and allows for targeted delivery through surface modifications. mdpi.commdpi.com
Liposomes Entrapping the peptide within lipid-based vesicles. researchgate.netresearchgate.netEnhances bioavailability and can facilitate fusion with fungal cell membranes for direct delivery. researchgate.net
Cell-Penetrating Peptides (CPPs) Conjugating this compound to short peptides that can traverse cell membranes. researchgate.netImproves uptake into fungal cells, potentially expanding the range of accessible intracellular targets. nih.gov
Polymer-based Delivery Vehicles Using biocompatible polymers to form nano- or micro-sized carriers for the peptide. researchgate.netOffers controlled release properties and can be engineered to respond to specific stimuli at the target site. researchgate.net

These delivery systems not only enhance the efficacy of this compound in research settings but also provide a foundation for developing effective therapeutic formulations in the future.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully harness the potential of this compound, a deep understanding of its mechanism of action is essential. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing this area of research by providing a holistic view of the peptide's impact on fungal cells. nih.gov

The Power of Omics:

Proteomics: This approach allows for the large-scale study of proteins. By comparing the proteome of fungal cells treated with this compound to untreated cells, researchers can identify which proteins and cellular pathways are affected. tandfonline.comnih.gov Mass spectrometry-based proteomics is a key tool in this analysis, helping to uncover mechanisms of action and resistance. researchgate.netmdpi.com For instance, a proteomic study of Candida albicans treated with the R-1-R peptide revealed upregulation of proteins involved in membrane and cell wall biosynthesis, oxidative stress, and DNA damage response. mdpi.com

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, providing insights into how this compound alters gene expression. nih.gov

Metabolomics: By studying the complete set of small-molecule metabolites, researchers can understand how the peptide disrupts fungal metabolism. asm.org

Integrated Omics: Combining data from multiple omics platforms provides a more comprehensive and systems-level understanding of the peptide's antifungal mechanism. nih.govasm.org This integrated approach can reveal complex interactions and downstream effects that a single methodology might miss. nih.gov

The application of these technologies can elucidate the specific molecular targets of this compound, identify potential resistance mechanisms, and guide the rational design of more potent and specific analogues. tandfonline.comnih.gov

Research into Efficacy against Emerging and Re-emerging Fungal Pathogens

The rise of fungal pathogens resistant to current drugs, such as Candida auris, highlights the urgent need for new antifungal agents. nih.govresearchgate.net A critical area of research for this compound is determining its spectrum of activity and efficacy against these challenging pathogens. researchgate.netnih.gov

Key Pathogens of Concern:

Candida species: Including the multidrug-resistant C. auris and other common pathogens like C. albicans. nih.govnih.gov

Aspergillus species: A leading cause of invasive fungal infections in immunocompromised individuals. nih.gov

Cryptococcus neoformans: A major cause of meningitis in patients with weakened immune systems. nih.gov

Research in this area involves in vitro susceptibility testing to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of clinically relevant fungal isolates. For example, the peptide Cc-AFP1, isolated from Carum carvi, demonstrated notable activity against Aspergillus species with MIC values between 8–16 µg/ml. frontiersin.org Similarly, peptides like the dermaseptins have shown potent activity against a wide range of fungi. nih.gov Studies are also needed to evaluate the peptide's ability to combat fungal biofilms, which are notoriously resistant to conventional antifungal treatments. oup.com

Methodological Advancements in Antifungal Peptide Research, including Bioinformatics and AI

The discovery and optimization of antifungal peptides are being significantly accelerated by advancements in computational methodologies, particularly bioinformatics and artificial intelligence (AI). mdpi.comresearchgate.net

The Role of Computational Tools:

Bioinformatics Databases and Prediction Tools: Publicly available databases of antimicrobial peptides serve as a rich resource for identifying novel candidates. researchgate.netnih.gov Bioinformatics tools and web servers, such as AntiFP and PhytoAFP, use various physicochemical properties to predict the antifungal potential of peptide sequences. mdpi.comnih.govbio.tools

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models are increasingly being used to design new antifungal peptides with enhanced properties. mdpi.com These models can learn complex relationships between peptide sequence, structure, and activity from large datasets, enabling the rapid in silico screening and design of novel therapeutic candidates. mdpi.comresearchgate.net Deep learning models, such as Deep-AFPpred, have shown superiority over traditional machine learning in identifying AFPs. oup.com These computational approaches reduce the time and cost associated with traditional wet-lab screening. researchgate.net

Rational Design and Molecular Modeling: Computational techniques like structure-activity relationship (SAR) studies and molecular modeling allow for the precise, rational design of peptide analogues. researchgate.net By simulating interactions between the peptide and its target, researchers can make targeted modifications to improve stability, specificity, and potency. mdpi.com

These methodological advancements are streamlining the pipeline for antifungal peptide discovery and development, paving the way for the creation of next-generation therapeutics like optimized versions of this compound. researchgate.netnih.gov

Q & A

Q. What computational tools and models are available for predicting the antifungal activity of peptides like Antifungal Peptide 1?

Researchers can use the Antifungal Python package (version ≥0.1.3) to predict antifungal activity, minimum inhibitory concentration (MIC), and antifungal index (AFI) against key fungal species (C. albicans, C. krusei, C. neoformans, C. parapsilosis). The package employs machine learning models trained on large-scale screening data to generate probabilistic outputs (e.g., 95.2% probability of activity for "HIHIRHMWLLR" against C. albicans with MIC = 21.8 µg/mL). Example code:

   from antifungal.predict import predict_MIC  
   pred = predict_MIC(['HIHIRHMWLLR'])  # Output includes MIC, AFI, and confidence intervals  

This tool is validated against experimental datasets from ACS Med. Chem. Lett. (2022) and J. Chem. Inf. Model. (2024) .

Q. How can researchers rationally design novel antifungal peptides using sequence modification strategies?

Rational design involves three categories of sequence modifications:

  • Length-increasing methods : Augment (add residues to termini), Insert (add residues at specific positions), Duplicate (repeat motifs).
  • Length-preserving methods : Single/multi-point mutations (e.g., replace residue 6 with tyrosine), Swap (exchange adjacent residues), Global optimization (evolutionary algorithms for multi-residue substitutions).
  • Length-reducing methods : Segment (split sequences into fragments), Delete (remove residues). Example workflow:
   from antifungal.design import globally_optimize  
   optimizer = globally_optimize("HIHIRHMWLLRRR")  
   optimized_seq, results = optimizer.optimize()  # Output includes AFI reduction from 16.23 to 3.96 [[1]]  

Q. What experimental assays are recommended for validating antifungal activity and mechanism of action?

Key methods include:

  • MIC assays : Measure fungal growth inhibition at varying peptide concentrations (e.g., 7.13 µg/mL for C. krusei in silico predictions ).
  • Time-kill assays : Quantify fungicidal kinetics over 24–48 hours.
  • Confocal microscopy : Track peptide internalization and subcellular targeting (e.g., nucleolar accumulation in Botrytis cinerea via fluorescently labeled NCR044 ).
  • Membrane permeability assays : Use SYTOX Green or propidium iodide to detect membrane disruption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antifungal activity across fungal species (e.g., activity against C. neoformans but not C. albicans)?

Structural and mechanistic analyses are critical:

  • Molecular dynamics (MD) simulations : Study peptide-membrane interactions (e.g., arginine residues in peptide 1 form bidentate hydrogen bonds with fungal lipid phosphates ).
  • Sequence-structure-activity relationships : Compare cationic/hydrophobic residue distribution. Peptide 8 (RQKKeNH2) shows activity against C. neoformans due to its compact structure and N-terminal arginine, while longer peptides like 1 (RQIKIWFQNRRMKWKKeNH2) require amphipathic α-helical conformations for broader activity .
  • Species-specific MIC profiling : Validate predictions using clinical isolates with differing membrane lipid compositions .

Q. What strategies improve peptide stability and bioavailability in in vivo models?

  • Global optimization algorithms : Evolutionary algorithms in the Antifungal package reduce hydrophobicity while maintaining charge (+4 to +6) to minimize serum protein binding .
  • Post-translational modifications : Cyclization or disulfide bond engineering (e.g., NCR044 with two stabilizing disulfide bonds enhances thermal stability ).
  • Hybrid peptides : Fuse antifungal domains (e.g., nucleolar-targeting motifs) with cell-penetrating sequences (e.g., penetratin derivatives) .

Q. How should researchers address contradictions between in vitro MIC data and in planta or in vivo efficacy?

  • Dosage calibration : Account for tissue-specific peptide degradation (e.g., tomato plants require 2x higher NCR044 concentrations than lab assays due to apoplastic protease activity ).
  • Immune modulation studies : Assess host-pathogen interactions (e.g., peptides that induce ROS in fungi may also trigger plant immune priming ).
  • Biofilm vs. planktonic assays : Biofilm-embedded fungi (e.g., C. albicans) show 10–100x higher MICs than planktonic cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.